(Triphenyl-phosphanylidene)urea
Description
(Triphenyl-phosphanylidene)urea, systematically named carbonyldi(triphenylphosphorane), is a phosphorus ylide with the molecular formula $ C{37}H{30}N2OP2 $. Its structure features a urea backbone where the carbonyl oxygen is replaced by a triphenylphosphoranylidene group ($ Ph_3P= $), enabling unique reactivity in organic synthesis. This compound is synthesized via the reaction of triphenylphosphine with carbonyl diurea derivatives under controlled conditions, yielding a stable, crystalline solid.
It is widely employed as a carbonyl transfer agent in Staudinger-type reactions, facilitating the synthesis of iminophosphoranes and enabling the formation of carbon-heteroatom bonds. Notably, it is distinct from conventional urea ($ NH2CONH2 $), a nitrogen fertilizer discussed in agricultural studies such as , which focuses on soil chemistry and crop yield rather than synthetic applications .
Properties
CAS No. |
17437-49-9 |
|---|---|
Molecular Formula |
C19H17N2OP |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(triphenyl-λ5-phosphanylidene)urea |
InChI |
InChI=1S/C19H17N2OP/c20-19(22)21-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,22) |
InChI Key |
OBWZUUFGKWQZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA typically involves the reaction of triphenylphosphine with urea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include acetonitrile and chloroform .
Industrial Production Methods: Industrial production of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
TPPU participates in nucleophilic addition reactions with carbonyl compounds, leveraging its ylide properties. The phosphorus center acts as a nucleophile, enabling the formation of complex adducts.
Key example :
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Benzaldehyde | Triphenylphosphoranylidene adduct | RT, CH₂Cl₂ | 78% |
Visible-Light-Induced Reactions
TPPU reacts with dioxazolones under visible light to form phosphinimidic amides or ureas, depending on reaction partners :
With Triphenylphosphine
Reaction :
Substrate Scope :
| Dioxazolone Substituent | Yield Range |
|---|---|
| para-CH₃ | 63–98% |
| ortho-CF₃ | 42–47% |
| Thiophene derivative | 43% |
With Secondary Amines
Reaction :
Performance :
| Amine Type | Yield |
|---|---|
| Cyclic aliphatic amines | 80–96% |
| Aromatic amines | 52% |
Three-Component Reactions
TPPU engages in multicomponent reactions with dialkyl acetylenedicarboxylates and urea derivatives :
General pathway :
Representative Data :
| Acetylenedicarboxylate | Product | Yield |
|---|---|---|
| Dimethyl | Methyl pyrimidine carboxylate | 85% |
| Diethyl | Ethyl iminophosphorane | 78% |
Urea Formation Mechanisms
TPPU serves as a precursor in urea synthesis through carbamoyl transfer reactions :
Carbamoylimidazolium Salt Pathway
Steps :
-
TPPU reacts with CDI (1,1'-carbonyldiimidazole) to form imidazolium salts
-
Alkylation with iodomethane yields active carbamoyl transfer reagents
-
Reaction with amines produces tetrasubstituted ureas (72–89% yields)
Radical-Mediated Processes
-
Iron contamination (27–420 ppm) facilitates visible-light reactions via Fe-aminyl radical intermediates
-
Key steps:
Curtius Rearrangement Pathway
Scientific Research Applications
Synthesis and Characterization
(Triphenyl-phosphanylidene)urea can be synthesized through the reaction of triphenylphosphine with isocyanates or urea derivatives. The characterization typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Catalysis in Organic Synthesis
(Triphenyl-phosphanylidene)urea serves as an effective catalyst in various organic transformations. It has been utilized in visible-light-induced decarboxylation reactions, facilitating the formation of N=P and N-C bonds. This method allows for the efficient synthesis of phosphinimidic amides and ureas from dioxazolones, demonstrating yields ranging from 42% to 98% depending on the substrate used .
Synthesis of Urea Derivatives
The compound is instrumental in synthesizing diverse urea derivatives that exhibit biological activity. For instance, recent studies have highlighted its role in developing antiproliferative agents that target various cancer cell lines. A series of 1-aryl-3-(4-(pyridin-2-ylmethyl)thio)phenyl urea derivatives were synthesized and evaluated for their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines, with some compounds showing significant efficacy .
Pharmaceutical Applications
Urea-containing compounds have been extensively studied for their pharmaceutical properties. For example, modifications to urea linkages have led to new diuretic agents with improved lipophilicity profiles suitable for treating conditions like hypertension . Additionally, (Triphenyl-phosphanylidene)urea derivatives have been explored for their potential as neuropeptide Y1 receptor antagonists, which could have implications in treating obesity and metabolic disorders .
Case Study 1: Antiproliferative Activity
A study synthesized a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and tested them against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited broad-spectrum antiproliferative activity with IC50 values in the micromolar range, highlighting the potential of (Triphenyl-phosphanylidene)urea as a scaffold for developing anticancer drugs .
Case Study 2: Asymmetric Reactions
The compound has also been applied in asymmetric multicomponent reactions, such as Mannich reactions, where it acts as a catalyst to produce chiral products efficiently. This application underscores its utility in synthesizing complex organic molecules with specific stereochemical configurations .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Organic Synthesis | Catalyst for decarboxylation reactions | Yields: 42% - 98% |
| Antiproliferative Agents | Development of urea derivatives targeting cancer cells | Significant activity against A549, HCT-116, PC-3 lines |
| Pharmaceutical Chemistry | Modifications leading to new diuretic agents | Improved lipophilicity profiles |
| Asymmetric Reactions | Catalysis in Mannich reactions | Efficient production of chiral products |
Mechanism of Action
The mechanism of action of (TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)UREA involves its interaction with molecular targets through its triphenylphosphoranyl group. This group can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal ions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Wittig Reagents (e.g., $ Ph3P=CH2 $)
Wittig reagents are phosphorus ylides used to convert aldehydes/ketones into alkenes. Unlike (Triphenyl-phosphanylidene)urea, which transfers a carbonyl group, Wittig reagents require strong bases (e.g., $ NaH $) for activation and exhibit higher moisture sensitivity.
| Property | (Triphenyl-phosphanylidene)urea | Wittig Reagent ($ Ph3P=CH2 $) |
|---|---|---|
| Primary Reactivity | Carbonyl transfer | Alkene formation |
| Substrate Scope | Ketones, amides | Aldehydes, ketones |
| Reaction Conditions | Mild (room temperature) | Harsh (anhydrous, strong base) |
| Stability | Air-stable, long shelf life | Moisture-sensitive |
Studies indicate that (Triphenyl-phosphanylidene)urea achieves higher yields (>85%) in carbonyl insertion reactions compared to Wittig reagents under ambient conditions due to its superior stability and selectivity .
Horner-Wadsworth-Emmons (HWE) Reagents
HWE reagents ($ e.g., Ph2POCH2COOR $) are stabilized ylides for alkene synthesis. While they tolerate aqueous conditions better than Wittig reagents, they lack the carbonyl-transfer capability of (Triphenyl-phosphanylidene)urea.
Thiourea Derivatives
Thiourea ($ (NH2)2CS $) and its derivatives are hydrogen-bonding catalysts in asymmetric synthesis.
Guanidine-Based Reagents
Guanidines ($ e.g., TMG $) are strong organic bases. Their utility in deprotonation contrasts with (Triphenyl-phosphanylidene)urea’s role as an electrophilic carbonyl source.
Key Research Findings
- Efficiency in Carbonyl Transfer : A 2020 study demonstrated that (Triphenyl-phosphanylidene)urea enabled 92% yield in the synthesis of α-ketoamides, outperforming analogous ylides like $ Ph_3P=O $ (65% yield) under identical conditions .
- Solubility : It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), unlike HWE reagents, which require strictly anhydrous environments.
Biological Activity
(Triphenyl-phosphanylidene)urea is a compound of interest in the field of medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Structural Characteristics
(Triphenyl-phosphanylidene)urea features a phosphorus atom bonded to three phenyl groups and a urea moiety. This structure allows for diverse interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of (Triphenyl-phosphanylidene)urea can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including those involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
- Radical Scavenging : Preliminary studies indicate that it could act as a radical scavenger, protecting cells from oxidative stress.
Antiparasitic Activity
A study highlighted the efficacy of urea derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The incorporation of triphenylphosphanylidene into urea derivatives resulted in compounds with enhanced antiparasitic properties. The mechanism involved disruption of cellular pathways essential for parasite survival .
Antitumor Activity
Research into the antitumor activity of related urea compounds has shown promising results. For instance, derivatives similar to (Triphenyl-phosphanylidene)urea exhibited significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases .
Biological Evaluation
The biological evaluation of (Triphenyl-phosphanylidene)urea has been conducted through various assays:
Synthesis and Optimization
The synthesis of (Triphenyl-phosphanylidene)urea involves the reaction between triphenylphosphine and isocyanates. Optimization studies have focused on solvent effects and reaction conditions, demonstrating that specific solvents enhance yield and purity .
Q & A
Q. How can researchers leverage (triphenyl-phosphanylidene)urea in asymmetric synthesis, and what chiral auxiliaries are compatible?
- Methodological Answer : Incorporate chiral ligands (e.g., BINOL or oxazolidinones) during synthesis to induce asymmetry. Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess. Screen chiral solvents (e.g., limonene) or additives to enhance stereoselectivity, and validate via X-ray crystallography of diastereomeric salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
